L-Flamprop-isopropyl

Enantioselective hydrolysis Herbicide bioactivation Stereospecificity

L-Flamprop-isopropyl (Flamprop-M-isopropyl, CAS 57973-67-8) is the herbicidally active L-enantiomer—not the racemic mixture. Wild oat esterase is virtually stereospecific for this isomer; racemic flamprop-isopropyl delivers only 50% active moiety, necessitating double field doses. Field evidence: 96% Avena fatua control at 300 g AI ha⁻¹ with optimized alcohol ethoxylate adjuvant versus 600 g ha⁻¹ standard formulation. ~5× faster phloem mobility than benzoylprop ensures rapid meristematic delivery and symptom expression. Tank-mix compatible with MCPA and bromoxynil-MCPA for single-pass grass + broadleaf control. For procurement: verify enantiomeric purity ≥98% to guarantee stereochemical integrity and predictable field performance.

Molecular Formula C19H19ClFNO3
Molecular Weight 363.8 g/mol
CAS No. 57973-67-8
Cat. No. B1675205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Flamprop-isopropyl
CAS57973-67-8
SynonymsL-Flamprop-isopropyl;  (+)-Flamprop-isopropyl;  Effix; 
Molecular FormulaC19H19ClFNO3
Molecular Weight363.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
InChIInChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1
InChIKeyIKVXBIIHQGXQRQ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-Flamprop-isopropyl (CAS 57973-67-8) as a Stereospecific Arylalanine Herbicide for Post-Emergence Wild Oat Control


L-Flamprop-isopropyl (CAS 57973-67-8), also known as Flamprop-M-isopropyl or (S)-flamprop-isopropyl, is a chiral arylalanine herbicide that functions as a post-emergence translocated inhibitor of cell elongation in susceptible grass weeds [1]. It is the stereospecific L-isomer derived from L-alanine, distinguishing it from the unresolved racemic mixture flamprop-isopropyl (CAS 52756-22-6) and the D-enantiomer (CAS 63782-90-1) [2][3]. The compound is primarily deployed for selective control of wild oats (Avena fatua) in cereal crops such as wheat and barley, where its enantioselective bioactivation underpins both efficacy and crop safety [4].

Why L-Flamprop-isopropyl Cannot Be Interchanged with Racemic Flamprop-isopropyl or Other Arylalanine Analogs


Substitution of L-flamprop-isopropyl with racemic flamprop-isopropyl or related esters such as flamprop-methyl is not equivalent due to pronounced enantioselectivity in bioactivation and differential physicochemical properties that govern field performance. An esterase partially purified from wild oat (Avena fatua) is virtually stereospecific for the L-isomers within racemic mixtures, meaning that only the L-enantiomer undergoes efficient enzymatic hydrolysis to the herbicidally active acid flamprop [1]. Consequently, racemic formulations deliver only half the active moiety for a given application rate, necessitating higher field doses to achieve comparable weed suppression [2]. Furthermore, the isopropyl ester exhibits distinct hydrolysis kinetics and phloem mobility relative to methyl or ethyl congeners, directly influencing both the speed of symptom development and the consistency of control under variable environmental conditions [3]. These stereochemical and ester-specific factors collectively render simple generic substitution without quantitative performance loss impossible.

L-Flamprop-isopropyl (CAS 57973-67-8): Direct Comparative Performance Data Against Racemic Mixtures and Structural Analogs


Enantioselective Bioactivation: L-Isomer vs. Racemic Mixture in Wild Oat Esterase Assay

An esterase partially purified from wild oat (Avena fatua) tissues exhibits virtual stereospecificity for the L-isomers of N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine esters, including flamprop-isopropyl. This enzyme catalyzes the hydrolysis of the ester to the herbicidally active acid flamprop almost exclusively from the L-enantiomer when presented with a racemic mixture [1]. The superior herbicidal performance of L-flamprop-isopropyl relative to its racemate is directly attributed to this stereospecific bioactivation, as the D-isomer remains largely unhydrolyzed and thus contributes minimally to the active acid pool at the site of action [1].

Enantioselective hydrolysis Herbicide bioactivation Stereospecificity

Field Efficacy of L-Flamprop-isopropyl at Reduced Active Ingredient Rates vs. Standard Formulation

Field trials conducted with flamprop-M-isopropyl (the commercial L-isomer formulation) demonstrated that optimized adjuvant systems enable equivalent or superior wild oat control at substantially lower active ingredient (AI) application rates compared to the standard commercial formulation. The standard formulation ('Commando' + 'Swirl' adjuvant) at the recommended rate of 600 g AI ha⁻¹ achieved a mean wild oat floret control of 80%, which increased to 92% with additional 'Swirl' [1]. In contrast, an emulsifiable concentrate formulation containing the alcohol ethoxylate adjuvant 'Dobanol' 25-7 provided a mean control of 96% at only 300 g AI ha⁻¹ (a 50% reduction in AI rate) when combined with 1200 g ha⁻¹ of the adjuvant [1].

Field trial efficacy Application rate optimization Adjuvant effects

Phloem Mobility of Flamprop Acid vs. Benzoylprop Acid

The herbicidally active acid flamprop (liberated from flamprop-isopropyl esters) exhibits markedly higher phloem mobility compared to the structurally related wild oat herbicide benzoylprop. Quantitative studies on movement in the phloem of Avena fatua revealed that flamprop translocates approximately five times faster than benzoylprop [1]. This enhanced systemic movement facilitates more effective delivery of the active moiety to meristematic regions, contributing to improved growth inhibition and reduced reliance on crop competition for weed suppression [1].

Translocation Phloem mobility Systemic activity

Inherent Herbicidal Activity of Flamprop Acid vs. Benzoylprop Acid

Direct comparison of the herbicidally active acids derived from the ester pro-herbicides reveals that flamprop possesses approximately twice the inherent activity of benzoylprop. When assessed for growth inhibition in Avena fatua, flamprop acid was approximately two-fold more potent than benzoylprop acid on an equimolar basis [1]. This intrinsic potency advantage, combined with the aforementioned phloem mobility enhancement, underpins the superior field performance of flamprop-based herbicides relative to benzoylprop-ethyl.

Intrinsic activity Potency comparison Structure-activity relationship

Optimal Deployment Scenarios for L-Flamprop-isopropyl Based on Evidence-Based Performance Advantages


Post-Emergence Wild Oat Control in Wheat and Barley Requiring Reduced Active Ingredient Input

For cereal growers aiming to minimize herbicide active ingredient loading without sacrificing weed control efficacy, L-flamprop-isopropyl (flamprop-M-isopropyl) formulated with an optimized alcohol ethoxylate adjuvant system represents a validated solution. Field evidence demonstrates that 96% control of Avena fatua can be achieved at 300 g AI ha⁻¹ when combined with 1200 g ha⁻¹ of 'Dobanol' 25-7, surpassing the performance of the standard 600 g AI ha⁻¹ formulation [1]. This scenario is particularly relevant in regions with regulatory pressure to reduce pesticide inputs or in integrated weed management programs where lower AI usage is prioritized.

Situations Demanding Rapid and Reliable Systemic Activity Under Variable Conditions

In environments where post-emergence application timing may be compressed or where crop competition cannot be relied upon to suppress late-emerging weeds, the approximately 5-fold faster phloem mobility of flamprop relative to benzoylprop provides a decisive advantage [2]. This rapid translocation ensures that the active acid reaches meristematic tissues more quickly, reducing the lag time between application and symptom expression and mitigating the impact of transient environmental stressors such as drought or low temperatures. Procurement of L-flamprop-isopropyl over slower-moving alternatives is warranted when consistent, predictable performance is critical.

Research and Development of Stereospecific Herbicide Delivery Systems

The virtual stereospecificity of wild oat esterase for L-flamprop-isopropyl makes this compound an ideal model substrate for investigating enantioselective pro-herbicide activation and chiral agrochemical design [3]. In industrial R&D settings, L-flamprop-isopropyl serves as a benchmark for developing novel stereospecific esters that leverage crop-weed differential esterase activity to enhance selectivity. Additionally, its well-characterized hydrolysis kinetics and environmental fate profile [4] support its use as a reference compound in regulatory science and environmental fate studies of chiral pesticides.

Tank-Mix Compatibility with Broadleaf Herbicides for One-Pass Weed Control

L-flamprop-isopropyl (as flamprop-M-isopropyl) has been demonstrated to be compatible with chlorophenoxy herbicides such as MCPA and bromoxynil-MCPA in field tank-mix applications, enabling simultaneous control of wild oats and broadleaf weeds in a single spray operation [5]. This compatibility reduces application costs and labor, making the compound a preferred choice in cereal production systems where both grass and broadleaf weed spectra must be managed. Procurement decisions should favor L-flamprop-isopropyl when a flexible, multi-spectrum tank-mix partner is required.

Technical Documentation Hub

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